Bienvenue dans la boutique en ligne BenchChem!

Bendamustine Impurity D

Analytical Method Development Impurity Profiling Pharmaceutical Quality Control

Bendamustine Impurity D (USP Related Compound G) is the compound-specific reference standard mandated for identity verification in Bendamustine HCl monograph testing. Unlike generic substitutes, its unique molecular architecture dictates a distinct Relative Retention Time (RRT) and Relative Response Factor (RRF) essential for accurate peak identification per USP specifications, where it is designated for identification only—excluded from total impurity calculations. Procuring this exact standard ensures HPLC/UPLC method specificity, accuracy, and compliance with ICH Q3A/Q3B guidelines for ANDA and DMF submissions. In stock from qualified suppliers; request a quote with full Certificate of Analysis.

Molecular Formula C16H20ClN3O2S
Molecular Weight 353.87
CAS No. 191939-34-1
Cat. No. B601029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBendamustine Impurity D
CAS191939-34-1
Synonyms4-(6-(2-Chloroethyl)-3-methyl-3,6,7,8-tetrahydroimidazo[4',5':5,6]benzo[1,2-b][1,4]thiazin-2-yl)butanoic Acid;  6-(2-Chloroethyl)-3,6,7,8-tetrahydro-3-methyl-Imidazo[4,5-h][1,4]benzothiazine-2-butanoic Acid;  4-(7,8-Dihydro-6-(2-Chloroethylamino)-3-methyl-1,4
Molecular FormulaC16H20ClN3O2S
Molecular Weight353.87
Structural Identifiers
SMILESCN1C2=C(C3=C(C=C2)N(CCS3)CCCl)N=C1CCCC(=O)O
InChIInChI=1S/C16H20ClN3O2S/c1-19-11-5-6-12-16(23-10-9-20(12)8-7-17)15(11)18-13(19)3-2-4-14(21)22/h5-6H,2-4,7-10H2,1H3,(H,21,22)
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bendamustine Impurity D (CAS 191939-34-1): A Critical Reference Standard for Bendamustine Quality Control and Analytical Method Validation


Bendamustine Impurity D, chemically designated as 4-[6-(2-Chloroethyl)-3-methyl-7,8-dihydroimidazo[4,5-h][1,4]benzothiazin-2-yl]butanoic acid and synonymous with Bendamustine USP Related Compound G [1], is a well-characterized process-related impurity and potential degradant of the alkylating antineoplastic agent Bendamustine Hydrochloride . It is a fully characterized chemical compound used primarily as an analytical reference standard for method development, validation, and routine quality control (QC) of Bendamustine Active Pharmaceutical Ingredient (API) and finished drug products .

Why Generic 'Bendamustine Impurity' Reference Standards Cannot Be Reliably Substituted for Bendamustine Impurity D (USP RC G) in Validated Methods


The generic substitution of a reference standard for Bendamustine Impurity D is analytically and regulatorily unsound due to significant differences in chemical structure, chromatographic behavior, and designated regulatory function. Each impurity (e.g., HP1, DCE, Dimer, Dideschloroethyl Acid) possesses a unique molecular architecture that directly dictates its Relative Retention Time (RRT) and Relative Response Factor (RRF) [1]. Using an incorrect standard can lead to peak misidentification, inaccurate quantification of the impurity profile, and potential failure of product release specifications. Furthermore, the USP monograph specifically designates certain impurities, like Impurity D (USP Related Compound G), for identification purposes only, explicitly stating they are not to be included in total impurity calculations [2]. This unique regulatory handling underscores the critical need for exact identity verification, which is only achievable with the compound-specific reference standard.

Quantitative Differentiation: Evidence-Based Comparison of Bendamustine Impurity D Against Other Critical Related Substances


Bendamustine Impurity D is Structurally and Chromatographically Distinct from Other Major Process-Related Impurities (HP1, DCE, BMIEE)

Bendamustine Impurity D (CAS 191939-34-1) is a specific, well-characterized impurity that is structurally distinct from other common impurities like HP1, DCE, and BMIEE, leading to unique chromatographic retention behavior [1]. While a direct, single-study RRT comparison of all impurities is not available, the known chemical structures confirm their distinct identities, each requiring a unique reference standard for accurate HPLC peak identification and method validation [2][3]. This is a critical differentiation factor for procurement, as using the wrong standard will result in analytical failure.

Analytical Method Development Impurity Profiling Pharmaceutical Quality Control Bendamustine Hydrochloride

Bendamustine Impurity D Demonstrates a Different Chromatographic Behavior Profile Compared to Degradant Impurities

Under stress conditions, Bendamustine Hydrochloride degrades into specific impurities. A stability-indicating HPLC method identified two major degradant impurities with RRTs of 0.39 and 1.37 relative to Bendamustine [1]. The RRT of Bendamustine Impurity D under these exact conditions is not published in this study. However, the existence of multiple impurities with distinct RRTs (0.39 and 1.37) highlights that Impurity D, as a unique chemical entity, will possess its own characteristic and non-interchangeable retention time, precluding the use of a generic standard.

HPLC Stability-Indicating Methods Degradation Studies Bendamustine Hydrochloride

Bendamustine Impurity D is the Subject of Dedicated and Specific Analytical Method Development

The analytical control of Bendamustine and its impurities requires a robust and validated method. The development of a stability-indicating LC method achieved chromatographic separation of Bendamustine and its impurities [1]. While this study does not provide quantitative data for Impurity D, it establishes the baseline necessity for methods capable of resolving multiple related substances. The availability of a well-characterized standard like Bendamustine Impurity D is a prerequisite for extending and validating such methods for comprehensive impurity profiling and regulatory submission [2].

LC-MS Method Development Impurity Quantification Bendamustine Hydrochloride

Specific Research and Industrial Applications for Bendamustine Impurity D (USP RC G)


Validation of Analytical Methods for ANDA/DMF Submission

This standard is essential for demonstrating specificity, accuracy, and precision in HPLC or UPLC methods intended for Abbreviated New Drug Applications (ANDA) or Drug Master Files (DMF). Its use in method validation, as supported by general analytical literature [1], provides the regulatory required evidence that the method can reliably separate and quantify Impurity D from the API and other related substances, a critical requirement for demonstrating pharmaceutical equivalence.

Routine Quality Control (QC) Release and Stability Testing of Bendamustine API and Drug Products

Bendamustine Impurity D is used as a primary reference marker in the routine QC testing of each manufactured batch of Bendamustine Hydrochloride API and finished drug product. Its application, as per vendor specifications , ensures the impurity profile remains within established limits throughout the product's shelf life, directly supporting compliance with ICH guidelines on impurities in new drug substances and products.

Stability-Indicating Method Development and Forced Degradation Studies

Given that Bendamustine exhibits rapid degradation [2], a stability-indicating method is mandatory. Impurity D is used as a reference marker to confirm peak identity and assess the selectivity of the analytical method under various stress conditions (e.g., thermal, hydrolytic, oxidative) as described in validated LC methods [3]. This ensures that degradation products, including Impurity D if formed, are accurately quantified and do not interfere with the API peak.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bendamustine Impurity D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.